molecular formula C13H8BrF3N2O B5577443 5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide

5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide

Cat. No.: B5577443
M. Wt: 345.11 g/mol
InChI Key: GNUFRGMAUCDTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of several enzymes and has been found to exhibit promising results in various research studies.

Scientific Research Applications

Antiprotozoal Activity

Research has explored the antiprotozoal activities of compounds derived from nicotinamide analogues, such as diamidines and their prodrugs. These compounds have shown significant in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds demonstrating curative effects at low oral dosages in a mouse model for trypanosomiasis. This highlights the potential of nicotinamide derivatives in treating protozoal infections (Ismail et al., 2003).

Supramolecular Chemistry

Nicotinamide has been utilized as a supramolecular reagent in the synthesis of new copper(II) complexes. These complexes form through hydrogen bonding and exhibit unique structural and spectral properties. Such studies contribute to the understanding of coordination chemistry and have implications for the design of materials with specific physical properties (Halaška et al., 2016).

Herbicidal Activity

Nicotinamide derivatives have been synthesized and tested for their herbicidal activity. Certain N-(arylmethoxy)-2-chloronicotinamides exhibit strong herbicidal effectiveness against various plant species, suggesting their potential as novel herbicides. This research provides a foundation for the development of new herbicides based on nicotinamide chemistry (Yu et al., 2021).

Antibacterial Activity

A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from nicotinamide analogues, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings underscore the therapeutic potential of nicotinamide derivatives in addressing bacterial infections (Bheemanapalli et al., 2008).

Metabolic Studies

Nicotinamide plays a critical role in cellular metabolism, acting as a precursor for nicotinamide adenine dinucleotide (NAD+), which is vital for energy metabolism and cellular functions. Studies have investigated the metabolic fate of nicotinamide in higher plants, revealing its involvement in the synthesis of nicotinic acid conjugates and trigonelline, providing insights into its metabolic pathways and implications for agriculture and biology (Matsui et al., 2007).

Mechanism of Action

The mechanism of action of a compound like “5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide” would depend on its intended use. For example, many trifluoromethyl-containing drugs work by interacting with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound like “5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide” would need to be assessed through toxicological studies. Some trifluoromethyl-containing compounds are known to be combustible and may pose health risks .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is a dynamic field of research, with many potential future applications . The development of new synthetic methods and the discovery of new biological activities are areas of ongoing study .

Properties

IUPAC Name

5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3N2O/c14-9-5-8(6-18-7-9)12(20)19-11-4-2-1-3-10(11)13(15,16)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUFRGMAUCDTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.